![molecular formula C12H20ClNO B1454891 3-[4-(Propan-2-yloxy)phenyl]propan-1-amine hydrochloride CAS No. 1193388-53-2](/img/structure/B1454891.png)

3-[4-(Propan-2-yloxy)phenyl]propan-1-amine hydrochloride

Overview

Description

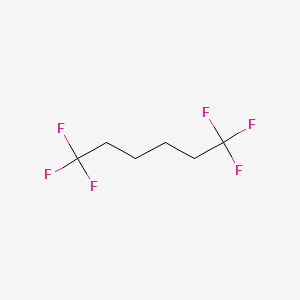

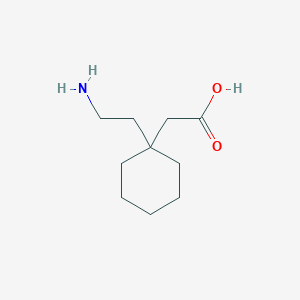

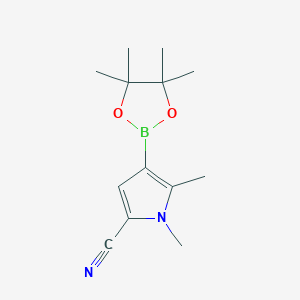

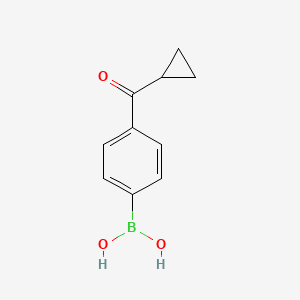

“3-[4-(Propan-2-yloxy)phenyl]propan-1-amine hydrochloride” is a chemical compound with the CAS Number: 1193388-53-2 . Its molecular weight is 229.75 , and its IUPAC name is 3-(4-isopropoxyphenyl)-1-propanamine hydrochloride .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H19NO.ClH/c1-10(2)14-12-7-5-11(6-8-12)4-3-9-13;/h5-8,10H,3-4,9,13H2,1-2H3;1H . This indicates that the compound consists of a propan-1-amine group attached to a phenyl group, which is further substituted with a propan-2-yloxy group at the 4-position .Physical And Chemical Properties Analysis

The compound is a salt with a molecular weight of 229.75 .Scientific Research Applications

Functional Modification of Polymers

One study involved the radiation-induced modification of polyvinyl alcohol/acrylic acid (PVA/AAc) hydrogels through condensation reactions with various amines, including aliphatic and aromatic types, to form amine-treated polymers. These modified polymers exhibited increased thermal stability and promising antibacterial and antifungal activities, suggesting their potential use in medical applications (Aly & El-Mohdy, 2015).

Synthesis and Material Applications

Another research focus is on the use of aromatic amines, such as phloretic acid, for enhancing the reactivity of hydroxyl-bearing molecules towards benzoxazine ring formation. This approach offers a renewable and sustainable method for modifying materials, showing the compound's role in developing thermally stable materials suitable for a wide range of applications (Trejo-Machin et al., 2017).

Crystal Structures and Hirshfeld Surface Studies

Research on chalcone derivatives synthesized from 4-(propan-2-yl)benzaldehyde highlights the compound's role in the structural analysis of organic compounds. This study provides insights into intermolecular interactions and the potential for further applications in materials science (Salian et al., 2018).

Synthetic Pathways and Derivatives

The development of synthetic pathways for aryl trichlorovinyl ketones showcases the versatility of amines in organic synthesis. This research outlines methods for selective reduction, conversion into amino groups, and further transformations into esters, amides, and Schiff bases, demonstrating the compound's significance in synthetic organic chemistry (Potkin et al., 2014).

Generation of Structurally Diverse Libraries

A study on 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride as a starting material for alkylation and ring closure reactions highlights the creation of a structurally diverse library of compounds. This work exemplifies the compound's utility in generating a wide range of chemically interesting and potentially useful organic molecules (Roman, 2013).

properties

IUPAC Name |

3-(4-propan-2-yloxyphenyl)propan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO.ClH/c1-10(2)14-12-7-5-11(6-8-12)4-3-9-13;/h5-8,10H,3-4,9,13H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQGLWQOFSIUKLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)CCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[4-(Propan-2-yloxy)phenyl]propan-1-amine hydrochloride | |

CAS RN |

1193388-53-2 | |

| Record name | Benzenepropanamine, 4-(1-methylethoxy)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1193388-53-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![12-Benzyl-12b-methyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizine hydrochloride](/img/structure/B1454826.png)